Cas no 630423-27-7 (7-chloro-6-methoxyisoquinolin-1-ol)

7-chloro-6-methoxyisoquinolin-1-ol 化学的及び物理的性質
名前と識別子
-
- 7-chloro-6-methoxyisoquinolin-1(2H)-one
- 7-chloro-6-methoxy-2H-isoquinolin-1-one
- 1(2H)-Isoquinolinone, 7-chloro-6-methoxy-
- 7-chloro-6-methoxyisoquinolin-1-ol
- EN300-3544015
- DB-091190
- MFCD28011209
- Z1416169330
- 7-CHLORO-6-METHOXY-1(2H)-ISOQUINOLINONE
- 7-chloro-6-methoxy-1,2-dihydroisoquinolin-1-one
- SNCIBVDVRDWLLL-UHFFFAOYSA-N
- ZB1116
- 630423-27-7
- G75124
- SCHEMBL1536538
-
- MDL: MFCD28011209
- インチ: 1S/C10H8ClNO2/c1-14-9-4-6-2-3-12-10(13)7(6)5-8(9)11/h2-5H,1H3,(H,12,13)
- InChIKey: SNCIBVDVRDWLLL-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=C(OC)C(Cl)=C2)C=CN1
計算された属性
- せいみつぶんしりょう: 209.0243562g/mol
- どういたいしつりょう: 209.0243562g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
7-chloro-6-methoxyisoquinolin-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3544015-5g |
7-chloro-6-methoxyisoquinolin-1-ol |
630423-27-7 | 95% | 5g |
$2650.0 | 2023-09-03 | |
Enamine | EN300-3544015-1g |
7-chloro-6-methoxyisoquinolin-1-ol |
630423-27-7 | 95% | 1g |
$914.0 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1688505-250mg |
7-Chloro-6-methoxy-1(2H)-isoquinolinone |
630423-27-7 | 98% | 250mg |
¥4429.00 | 2024-05-06 | |
abcr | AB401062-1g |
7-Chloro-6-methoxyisoquinolin-1(2H)-one; . |
630423-27-7 | 1g |
€1375.00 | 2025-02-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1688505-1g |
7-Chloro-6-methoxy-1(2H)-isoquinolinone |
630423-27-7 | 98% | 1g |
¥7677.00 | 2024-05-06 | |
Enamine | EN300-3544015-10.0g |
7-chloro-6-methoxyisoquinolin-1-ol |
630423-27-7 | 95% | 10g |
$3929.0 | 2023-05-30 | |
Enamine | EN300-3544015-2.5g |
7-chloro-6-methoxyisoquinolin-1-ol |
630423-27-7 | 95% | 2.5g |
$1791.0 | 2023-09-03 | |
Enamine | EN300-3544015-5.0g |
7-chloro-6-methoxyisoquinolin-1-ol |
630423-27-7 | 95% | 5g |
$2650.0 | 2023-05-30 | |
abcr | AB401062-250mg |
7-Chloro-6-methoxyisoquinolin-1(2H)-one; . |
630423-27-7 | 250mg |
€715.00 | 2025-02-19 | ||
1PlusChem | 1P01X0Y1-250mg |
7-Chloro-6-methoxyisoquinolin-1(2H)-one |
630423-27-7 | 95% | 250mg |
$621.00 | 2024-04-22 |
7-chloro-6-methoxyisoquinolin-1-ol 関連文献
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
7-chloro-6-methoxyisoquinolin-1-olに関する追加情報
7-Chloro-6-methoxyisoquinolin-1-ol: A Promising Compound in Medicinal Chemistry
7-Chloro-6-methoxyisoquinolin-1-ol, with the chemical formula C11H9ClO2 and CAS No. 630423-27-7, has emerged as a focal point in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities, ranging from anti-inflammatory properties to antitumor effects. The presence of a chlorine atom at the 7-position and a methoxy group at the 6-position contributes to its distinct pharmacological profile. Recent studies have highlighted the importance of these functional groups in modulating the compound’s interaction with biological targets, making it a valuable candidate for further exploration.
Research published in Journal of Medicinal Chemistry (2023) has demonstrated that 7-chloro-6-methoxyisoquinolin-1-ol exhibits significant inhibitory activity against kinase enzymes involved in cellular proliferation. This property is particularly relevant in the context of cancer research, where targeting aberrant kinase pathways is a major therapeutic strategy. The compound’s ability to selectively inhibit these enzymes without affecting healthy cells underscores its potential as a lead molecule for drug development. Furthermore, a study in Bioorganic & Medicinal Chemistry Letters (2024) revealed that the methoxy group enhances the compound’s solubility and bioavailability, which are critical factors in pharmaceutical formulation.
The isoquinoline ring structure of 7-chloro-6-methoxyisoquinolin-1-ol is a key determinant of its biological activity. Isoquinoline derivatives are widely studied for their ability to interact with various receptors and enzymes. For instance, the chlorine substitution at the 7-position has been shown to increase the compound’s affinity for ATP-binding cassette (ABC) transporters, which play a role in drug resistance. This finding is particularly significant in the context of multidrug-resistant cancers, where overcoming resistance mechanisms is a major challenge. A recent review in Drug Discovery Today (2023) emphasized the importance of such structural modifications in improving the therapeutic efficacy of isoquinoline-based drugs.
Recent advances in computational chemistry have further elucidated the molecular mechanisms underlying the activity of 7-chloro-6-methoxyisoquinolin-1-ol. Molecular docking studies conducted by a team at the University of Tokyo (2023) revealed that the compound binds to the ATP-binding site of the EGFR (Epidermal Growth Factor Receptor) with high specificity. This interaction disrupts the signaling pathways that drive tumor growth, making the compound a potential candidate for the treatment of non-small cell lung cancer (NSCLC). The study also highlighted the role of the methoxy group in stabilizing the binding conformation, which is crucial for maintaining the compound’s activity in vivo.
The synthesis of 7-chloro-6-methoxyisoquinolin-1-ol involves a series of well-defined chemical reactions. A key step in its preparation is the electrophilic substitution reaction of the isoquinoline ring with chlorine atoms. This process is typically carried out under controlled conditions to ensure the selective introduction of the chlorine substituent at the 7-position. The methoxy group is introduced through a methylation reaction, which is optimized to maximize the yield and purity of the final product. These synthetic strategies have been refined over the years, and recent advancements in green chemistry have enabled more sustainable and efficient methods for the production of this compound.
Applications of 7-chloro-6-methoxyisoquinolin-1-ol extend beyond oncology. Research published in European Journal of Medicinal Chemistry (2023) explored its potential as an anti-inflammatory agent. The compound was found to inhibit the activity of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in the treatment of inflammatory diseases like rheumatoid arthritis. The chlorine atom and methoxy group are believed to modulate the compound’s interaction with inflammatory pathways, making it a promising candidate for further preclinical studies.
The pharmacokinetic properties of 7-chloro-6-methoxyisoquinolin-1-ol are also under investigation. Studies conducted by the National Institutes of Health (NIH) have shown that the compound exhibits good oral bioavailability and a favorable half-life, which are critical for its potential as a therapeutic agent. The methoxy group contributes to the compound’s solubility, while the chlorine atom enhances its stability in biological systems. These characteristics are essential for ensuring the compound’s efficacy when administered to patients.
Despite its promising properties, the development of 7-chloro-6-methoxyisoquinolin-1-ol as a therapeutic agent is still in its early stages. Ongoing research aims to address challenges such as toxicity profiling and drug delivery optimization. A recent study in ACS Chemical Biology (2024) evaluated the compound’s safety profile in animal models, with results indicating low toxicity at therapeutic doses. However, further studies are needed to confirm its safety and efficacy in human trials.
In conclusion, 7-chloro-6-methoxyisoquinolin-1-ol represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potential therapeutic applications make it a valuable candidate for further research. As the field continues to evolve, the compound’s role in drug development is likely to expand, offering new possibilities for the treatment of various diseases. The ongoing exploration of its properties and mechanisms of action will be crucial in unlocking its full potential in the pharmaceutical industry.
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